BenchChemオンラインストアへようこそ!

16-phenoxy tetranor Prostaglandin E2

EP3 receptor Radioligand binding Prostanoid pharmacology

16-Phenoxy tetranor PGE2 is the free acid metabolite of sulprostone, bypassing the esterase hydrolysis required by misoprostol. With EP3 affinity <1 nM and negligible EP2/EP4 binding, it eliminates confounding Gs activation in cAMP or calcium assays. It is the definitive reference standard for LC-MS/MS quantification of sulprostone's active metabolite in plasma, ensuring consistent potency and inter-assay reproducibility for myometrial and reproductive research.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B158859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-phenoxy tetranor Prostaglandin E2
Synonyms16-phenoxy tetranor PGE2
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O
InChIInChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1
InChIKeyLYXKJZCRLQWIIN-OMIHVFMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Phenoxy Tetranor Prostaglandin E2: A PGE2 Metabolite for EP Receptor-Selective Investigation


16-Phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) is a synthetic prostanoid and the free acid form of the EP1/EP3 receptor agonist sulprostone, generated through hydrolysis of the parent compound's methylsulfonamide bond . This compound is also identified as a minor metabolite detectable in human plasma following parenteral administration of sulprostone . As an analog of the endogenous ligand prostaglandin E2 (PGE2), it retains the core cyclopentane structure with modifications at the omega side chain, positioning it as a research tool for probing EP receptor signaling pathways where reduced off-target activity may be desirable [1].

Why 16-Phenoxy Tetranor PGE2 Demands Distinct Consideration from PGE2 and Other Analogs


Generic substitution of prostaglandin E2 (PGE2) or other EP receptor agonists with 16-phenoxy tetranor PGE2 is scientifically unjustified due to profound differences in receptor selectivity profiles and metabolic fate. While the endogenous ligand PGE2 binds with high affinity to all four EP receptor subtypes (EP1-4) , sulprostone—the prodrug form of 16-phenoxy tetranor PGE2—exhibits marked selectivity for EP3 and EP1 receptors, with negligible binding to EP2, EP4, DP, IP, and TP receptors [1]. This selectivity is a function of the 16-phenoxy ω-chain modification, a structural feature absent in unmodified PGE2 and many common analogs [2]. Furthermore, the free acid form represents the actual pharmacologically active species in vivo, circumventing the de-esterification step required for methyl ester prodrugs like misoprostol, which introduces variability in functional assays . The quantitative evidence below establishes the specific differentiation of 16-phenoxy tetranor PGE2 relative to its closest comparators.

Quantitative Differentiation Evidence for 16-Phenoxy Tetranor PGE2 Against EP Receptor Analogs


EP3 Receptor Binding Affinity: Free Acid Metabolite Retains Parent Compound's Sub-Nanomolar Potency

The parent compound sulprostone demonstrates exceptional EP3 receptor affinity (Ki = 0.35 ± 0.11 nM) in HEK293 cells expressing human EP3-III receptors [1]. While direct binding data for the free acid metabolite 16-phenoxy tetranor PGE2 is not extensively published, the compound is the immediate hydrolysis product of sulprostone and is presumed to retain the core pharmacophore responsible for EP3 binding . In contrast, the endogenous ligand PGE2 binds EP3 with a Ki of 0.33 nM , but without the receptor subtype selectivity conferred by the 16-phenoxy modification. Misoprostol free acid, another PGE1 analog, exhibits lower EP3 affinity (Ki = 7.9 ± 1.0 nM) [2]. This positions 16-phenoxy tetranor PGE2 as a structurally distinct, high-affinity EP3 ligand suitable for assays where minimizing EP2 and EP4 activation is critical.

EP3 receptor Radioligand binding Prostanoid pharmacology

EP1 Receptor Binding: Moderate Affinity with >70-Fold Selectivity Over EP2/EP4

Sulprostone, the direct prodrug of 16-phenoxy tetranor PGE2, exhibits a Ki of 107 ± 15 nM at the human EP1 receptor [1]. This is approximately 70-fold lower affinity than its EP3 binding, yet represents a >70-fold selectivity window over EP2, EP4, DP, IP, and TP receptors (all Ki >7,740 nM) [1]. In comparison, PGE2 binds EP1 with a Ki of 9.1 nM , but lacks this selectivity profile. The free acid metabolite, lacking the methylsulfonamide group, is expected to display a comparable EP1/EP3 binding ratio, making it a useful tool for dissecting EP1-mediated effects in systems where EP3 co-expression is present.

EP1 receptor Receptor selectivity GPCR signaling

Negligible EP2 and EP4 Receptor Activation: Minimal Off-Target cAMP Stimulation

A key functional differentiation of 16-phenoxy tetranor PGE2, as inferred from sulprostone pharmacology, is its inability to stimulate EP2 and EP4 receptors at physiologically relevant concentrations. Sulprostone shows Ki values >7,740 nM at EP2 and EP4 receptors [1]. In contrast, PGE2 activates both EP2 (Ki = 4.9 nM) and EP4 (Ki = 0.79 nM) with high potency, leading to robust cAMP elevation . Misoprostol free acid also activates EP2 (Ki = 34 nM) and EP4 (Ki = 23 nM) [2]. This functional silencing of EP2/EP4 by the 16-phenoxy tetranor scaffold is critical for experiments where Gs-coupled cAMP signaling must be avoided.

EP2 receptor EP4 receptor cAMP assay

Metabolic Identity: Immediate Free Acid Form Eliminates Prodrug Hydrolysis Variability

16-Phenoxy tetranor PGE2 is the direct free acid metabolite of sulprostone, formed by hydrolysis of the methylsulfonamide bond . In contrast, many EP receptor agonists are administered or studied as methyl ester prodrugs (e.g., misoprostol) that require esterase-mediated de-esterification to yield the active free acid [1]. The rate and extent of this conversion can vary significantly across cell types, tissues, and species, introducing uncontrolled variability in functional assays. By using 16-phenoxy tetranor PGE2 directly, researchers bypass this activation step entirely, ensuring that the measured pharmacological response originates from the intended active species at a known concentration.

Prodrug metabolism In vitro pharmacology Reference standard

Recommended Application Scenarios for 16-Phenoxy Tetranor PGE2 Based on Evidence


EP3/EP1-Mediated Gi and Gq Signaling Studies Without EP2/EP4 Cross-Contamination

In cell-based assays designed to measure Gi-mediated inhibition of cAMP or Gq-mediated calcium mobilization, 16-phenoxy tetranor PGE2 offers a cleaner pharmacological tool than PGE2 or misoprostol. The inferred Ki values (EP3 <1 nM, EP1 ≈107 nM, EP2/EP4 >7,740 nM) [1] ensure that observed signaling events are not confounded by concurrent Gs activation, which is a significant limitation when using non-selective agonists [2]. Researchers can confidently attribute functional responses to EP3 and/or EP1 receptor engagement.

Reproductive Pharmacology Research Requiring EP3-Selective Agonism

Given the established role of EP3 receptors in uterine contractility and reproductive tissues [1], 16-phenoxy tetranor PGE2 (and its prodrug sulprostone) is directly relevant to studies of parturition, abortion, and fertility regulation [2]. The high EP3 affinity and negligible EP2/EP4 activity make it a suitable agent for ex vivo myometrial strip assays or in vivo models where EP3-specific effects are under investigation, without the confounding vasodilatory or immunomodulatory effects mediated by EP2/EP4.

Use as an Analytical Reference Standard for Metabolite Identification in Sulprostone Pharmacokinetic Studies

Since 16-phenoxy tetranor PGE2 is a known minor metabolite of sulprostone in human plasma [1], it serves as a critical reference standard for LC-MS/MS method development and validation in bioanalytical laboratories. Procuring the pure compound enables accurate quantification of this metabolite in plasma samples from clinical or preclinical studies of sulprostone, facilitating comprehensive pharmacokinetic profiling and exposure-response analysis [2].

In Vitro Assays Requiring Reproducible Free Acid Formulation

For researchers performing cAMP accumulation assays, calcium flux measurements, or reporter gene assays in cell lines expressing recombinant EP receptors, 16-phenoxy tetranor PGE2 in its free acid form eliminates the need for prodrug hydrolysis [1]. This contrasts with methyl ester prodrugs like misoprostol, where incomplete or variable esterase activity across different cell batches can lead to inconsistent EC50 values and poor inter-assay reproducibility [2]. The free acid ensures that the compound is immediately available to interact with its target receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-phenoxy tetranor Prostaglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.